Non-8-en-1-amine hydrochloride

Description

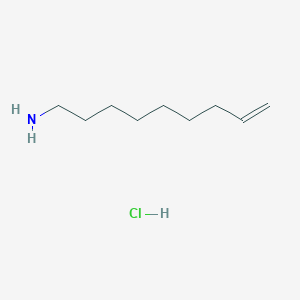

Structure

3D Structure of Parent

Properties

IUPAC Name |

non-8-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-2-3-4-5-6-7-8-9-10;/h2H,1,3-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIMSWOAFPFVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Prospective Research Monograph on Non-8-en-1-amine Hydrochloride: Synthesis, Properties, and Potential Applications

Disclaimer: This document is intended as a forward-looking technical guide for researchers, scientists, and drug development professionals. At the time of writing, publicly available scientific literature on the specific synthesis, comprehensive properties, and biological applications of Non-8-en-1-amine hydrochloride (CAS No. 1803584-27-1) is exceptionally limited. Consequently, this monograph adopts a prospective stance, leveraging established principles of organic chemistry and the known characteristics of analogous long-chain unsaturated amines to propose plausible synthetic routes, predict key physicochemical properties, and hypothesize potential areas of scientific inquiry and application. All protocols and data presented herein are therefore theoretical and require experimental validation.

Introduction

This compound is a primary amine salt featuring a nine-carbon aliphatic chain with a terminal double bond. This unique structural combination of a primary amine and a terminal alkene presents intriguing possibilities for its application in medicinal chemistry and materials science. The primary amine group offers a reactive handle for a multitude of chemical transformations and can act as a key pharmacophore, while the terminal alkene is amenable to a wide array of modern synthetic functionalizations. This guide aims to provide a comprehensive theoretical framework to stimulate and guide future research into this promising yet underexplored chemical entity.

Part 1: Proposed Synthetic Routes

The synthesis of this compound can be approached through several established methodologies for the preparation of primary amines, particularly those with unsaturated alkyl chains. The choice of a specific route will likely depend on the availability of starting materials, desired scale, and tolerance of functional groups in more complex derivatives.

From 9-Bromonon-1-ene

A classical and reliable approach involves the nucleophilic substitution of a terminal haloalkene.

Protocol 1: Synthesis via Gabriel Phthalimide Synthesis

-

Step 1: N-Alkylation of Potassium Phthalimide. To a solution of potassium phthalimide in anhydrous N,N-dimethylformamide (DMF), add 9-bromonon-1-ene. Heat the reaction mixture at 80-100 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Step 2: Hydrazinolysis. After completion, cool the reaction mixture to room temperature and add hydrazine hydrate. Reflux the mixture for 4-8 hours.

-

Step 3: Work-up and Extraction. After cooling, add an aqueous solution of hydrochloric acid and filter the resulting phthalhydrazide precipitate. Extract the aqueous filtrate with diethyl ether to remove any non-polar impurities.

-

Step 4: Basification and Amine Extraction. Basify the aqueous layer with a concentrated sodium hydroxide solution to a pH > 12. Extract the liberated Non-8-en-1-amine with dichloromethane.

-

Step 5: Hydrochloride Salt Formation. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the resulting free amine in anhydrous diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete.

-

Step 6: Isolation. Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

Causality of Experimental Choices: The Gabriel synthesis is chosen for its ability to produce primary amines with high purity, avoiding the over-alkylation often seen with direct ammonolysis.[1] Hydrazinolysis is a standard method for cleaving the phthalimide group under relatively mild conditions. The final salt formation with HCl in a non-polar solvent like diethyl ether ensures the precipitation of the pure hydrochloride salt.

From 8-Nonenenitrile

An alternative route that extends the carbon chain involves the reduction of a nitrile.

Protocol 2: Synthesis via Nitrile Reduction

-

Step 1: Synthesis of 8-Nonenenitrile. This can be achieved via nucleophilic substitution of 8-bromo-1-octene with sodium cyanide in a polar aprotic solvent like DMSO.

-

Step 2: Nitrile Reduction. To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere, add a solution of 8-nonenenitrile in the same solvent dropwise at 0 °C.

-

Step 3: Quenching and Work-up. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Step 4: Isolation of the Free Amine. Filter the resulting aluminum salts and wash thoroughly with ether. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the free amine.

-

Step 5: Hydrochloride Salt Formation. Follow Step 5 and 6 from Protocol 1.

Causality of Experimental Choices: The reduction of nitriles with a powerful reducing agent like LiAlH₄ is a highly effective method for the synthesis of primary amines.[1] The Fieser workup is a well-established procedure for safely quenching LiAlH₄ reactions and facilitating the removal of aluminum salts.

Caption: Proposed synthetic pathways to this compound.

Part 2: Predicted Physicochemical Properties

The physicochemical properties of this compound can be inferred from the general properties of long-chain primary amines and their hydrochloride salts.[2][3][4]

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₂₀ClN | Based on the structure of non-8-en-1-amine and the addition of HCl. |

| Molecular Weight | ~177.71 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance for primary amine hydrochloride salts.[5] |

| Melting Point | Expected to be significantly higher than the free amine | Salt formation introduces strong ionic interactions, increasing the melting point. |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Insoluble in non-polar organic solvents (e.g., hexane, diethyl ether). | The ionic nature of the hydrochloride salt enhances solubility in polar solvents.[6] The long alkyl chain will limit aqueous solubility compared to shorter-chain amine salts. |

| pKa | ~10-11 | The pKa of the ammonium ion is expected to be in the typical range for primary alkylammonium ions.[7] |

Part 3: Potential Biological Activities and Therapeutic Applications

The bifunctional nature of this compound suggests several avenues for investigation in drug discovery and development.

As a Building Block for Bioactive Molecules

The terminal alkene and primary amine functionalities make this molecule a versatile scaffold.

-

Amine as a Pharmacophore: The primary amine can be acylated, alkylated, or used in reductive amination to generate a diverse library of compounds for screening. Many bioactive molecules contain a primary or secondary amine for key interactions with biological targets.

-

Alkene Functionalization: The terminal double bond is a handle for various transformations, including:

-

Click Chemistry: Conversion to a terminal alkyne would allow for copper-catalyzed or strain-promoted azide-alkyne cycloadditions, a powerful tool in bioconjugation and drug discovery.

-

Metathesis: Cross-metathesis reactions can be used to introduce a wide range of substituents.

-

Hydroamination/Aminohalogenation: These reactions can introduce further nitrogen-containing functionalities.[8][9]

-

Caption: Potential synthetic utility of Non-8-en-1-amine.

Potential as an Active Pharmaceutical Ingredient (API)

Long-chain aliphatic amines and their derivatives are known to possess a range of biological activities.

-

Antimicrobial Properties: The amphiphilic nature of the molecule, with a polar amine head and a non-polar alkyl tail, is characteristic of certain antimicrobial agents that can disrupt bacterial cell membranes.

-

Enzyme Inhibition: The amine group could potentially interact with the active sites of various enzymes. For instance, some unsaturated amides have shown potential as antifungal agents by inhibiting lanosterol 14α-demethylase.[10]

-

Ion Channel Modulation: Long-chain amines are known to interact with ion channels, suggesting a potential role in neurological or cardiovascular research.

Part 4: Proposed Experimental Workflows

Chemical Characterization

A newly synthesized batch of this compound should be thoroughly characterized to confirm its identity and purity.

Protocol 3: Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the terminal vinyl protons, aliphatic chain protons, and the protons adjacent to the nitrogen atom. The integration of these signals should correspond to the expected proton count.

-

¹³C NMR: Expect signals for the two sp² carbons of the alkene and the seven sp³ carbons of the alkyl chain.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a parent ion corresponding to the free amine [M+H]⁺.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Look for characteristic peaks for N-H stretching of the primary ammonium salt, C-H stretching of the alkyl and alkenyl groups, and C=C stretching.

-

Elemental Analysis: The percentage of C, H, Cl, and N should be within acceptable limits of the calculated values for C₉H₂₀ClN.

Preliminary Biological Screening

A logical first step in exploring the biological potential of this compound would be to screen it for antimicrobial activity.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

-

Prepare Stock Solution: Dissolve this compound in sterile water or an appropriate solvent to a known concentration.

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Microdilution Assay: In a 96-well plate, perform a serial two-fold dilution of the compound in a suitable bacterial growth medium.

-

Inoculation: Add a standardized inoculum of each bacterial strain to the wells.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

While this compound is currently a sparsely documented compound, its structural features suggest it could be a valuable tool in both synthetic chemistry and drug discovery. This prospective guide provides a theoretical foundation for its synthesis, predicts its key properties, and outlines potential avenues for research. It is our hope that this document will serve as a catalyst for the experimental investigation of this intriguing molecule, potentially unlocking new applications in science and medicine.

References

-

JACS Au. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. ACS Publications. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

-

Journal of the American Chemical Society. (2012). Synthesis of Tertiary Alkyl Amines from Terminal Alkenes: Copper-Catalyzed Amination of Alkyl Boranes. ACS Publications. [Link]

-

Synthesis of 2-Alkenyl-Tethered Anilines. (n.d.). PMC. [Link]

-

Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. (2023). PMC. [Link]

-

Chemistry LibreTexts. (2023). Basic Properties of Amines. [Link]

-

DXC58427. (n.d.). This compound | 1803584-27-1. [Link]

-

Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species. (2024). PMC. [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Recent advances in aminative difunctionalization of alkenes. RSC Publishing. [Link]

-

Study Mind. (n.d.). Amines - Properties and Reactivity of Amines (A-Level Chemistry). [Link]

-

The Journal of Organic Chemistry. (n.d.). Understanding α,β-Unsaturated Imine Formation from Amine Additions to α,β-Unsaturated Aldehydes and Ketones: An Analytical and Theoretical Investigation. ACS Publications. [Link]

-

Organic Chemistry Portal. (n.d.). Alkenyl halide synthesis by olefination. [Link]

-

Encyclopedia.pub. (2023). The Functionalization of Alkenes. [Link]

-

Bulletin of the Chemical Society of Japan. (n.d.). Reaction of β-Amino α,β-Unsaturated Esters with Amines. Oxford Academic. [Link]

-

Wikipedia. (n.d.). Amine. [Link]

-

Vedantu. (n.d.). Physical Properties of Amines Explained with Examples. [Link]

-

PubMed. (2024). Discovery of Novel α,β-Unsaturated Amide Derivatives as Candidate Antifungals to Overcome Fungal Resistance. [Link]

-

Journal of the American Chemical Society. (n.d.). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. [Link]

-

ResearchGate. (n.d.). Late-stage functionalization of alkenes derived from natural products and drugs. [Link]

-

EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. [Link]

-

Tri-iso. (2013). SAFETY DATA SHEET. [Link]

-

Indo Amines Ltd. (n.d.). Manufacturer - Fine, Specialty & Performance Chemicals. [Link]

-

Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. [Link]

-

High Purity, Affordable Price. (n.d.). Triethyl Amine Hydrochloride. [Link]

-

Wikipedia. (n.d.). Aniline. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Physical Properties of Amines Explained with Examples [vedantu.com]

- 4. embibe.com [embibe.com]

- 5. researchgate.net [researchgate.net]

- 6. Amine - Wikipedia [en.wikipedia.org]

- 7. studymind.co.uk [studymind.co.uk]

- 8. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 9. Recent advances in aminative difunctionalization of alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of Novel α,β-Unsaturated Amide Derivatives as Candidate Antifungals to Overcome Fungal Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Harnessing the Dual Reactivity of Non-8-en-1-amine Hydrochloride: A Guide to Synthetic Applications

Introduction: Non-8-en-1-amine hydrochloride is a bifunctional linear molecule that serves as a versatile building block in modern organic synthesis. Its structure, featuring a primary amine at one terminus and a monosubstituted alkene at the other, offers a rich platform for constructing complex molecules, particularly nitrogen-containing heterocycles which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1] This guide provides an in-depth exploration of the synthetic utility of this compound, detailing the strategic considerations for its use and providing field-proven protocols for its key transformations. While specific literature on this exact compound is nascent, the principles outlined herein are grounded in the well-established reactivity of primary amines and terminal alkenes, supported by analogous transformations documented in peer-reviewed literature.

The hydrochloride salt form of the amine enhances its stability and shelf-life. However, for the amine to function as a nucleophile, it must first be deprotonated to its free base form. This fundamental step is a critical consideration in all subsequent reactions involving the nitrogen atom.

Physicochemical Properties & Safety Data

A comprehensive understanding of a reagent's properties and hazards is paramount for its safe and effective use. As specific data for this compound is not widely published, the following table includes data for the closely related n-Octylamine hydrochloride, which serves as a reasonable proxy for safety and handling considerations.

| Property | Value (for n-Octylamine Hydrochloride) | Reference |

| Molecular Formula | C₈H₁₉N·HCl | [2] |

| Molecular Weight | 165.70 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [2] |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338 | [2] |

Safety and Handling:

-

Always handle this compound in a well-ventilated fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[4]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Core Reactivity and Strategic Considerations

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The primary amine is nucleophilic (after deprotonation), while the terminal alkene is susceptible to electrophilic addition and a variety of metal-catalyzed transformations. This dual reactivity allows for either selective functionalization of one group while preserving the other, or tandem/sequential reactions that engage both moieties to construct cyclic structures.

Unlocking the Nucleophilicity: Deprotonation of the Amine

The primary amine is protonated in its hydrochloride salt form, rendering it non-nucleophilic. To engage the amine in reactions such as acylation or alkylation, it must be converted to the free amine. This is typically achieved by treatment with a suitable base.

Workflow for Amine Deprotonation

Caption: General workflow for utilizing this compound.

Application Notes and Protocols: Reactions of the Amine Moiety

Once liberated, the primary amine is a potent nucleophile capable of participating in a wide range of bond-forming reactions.

N-Acylation for Amide Synthesis

N-acylation is a robust method for forming a stable amide bond, a cornerstone of peptide chemistry and materials science. This reaction typically involves treating the free amine with an acylating agent like an acid chloride or anhydride.[5]

Causality: The high reactivity of acyl chlorides and anhydrides makes them excellent electrophiles for the nucleophilic amine. The reaction is often performed in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl generated, driving the reaction to completion.

Protocol: Synthesis of N-(Non-8-en-1-yl)acetamide

-

Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in dichloromethane (DCM, 0.2 M).

-

Deprotonation: Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes at room temperature.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Reductive Amination for Secondary Amine Synthesis

Direct N-alkylation with alkyl halides can be difficult to control and often leads to over-alkylation. Reductive amination is a superior method for the controlled synthesis of secondary amines.[6] The process involves the in-situ formation of an imine with an aldehyde or ketone, followed by reduction with a mild, selective reducing agent.[7]

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal reducing agents as they are mild enough not to reduce the starting aldehyde or ketone but are highly effective at reducing the protonated imine (iminium ion) intermediate.[8] This selectivity prevents unwanted side reactions.

Protocol: Synthesis of N-Benzyl-non-8-en-1-amine

-

Setup: To a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add triethylamine (1.1 eq) to liberate the free amine.

-

Imine Formation: Stir the mixture at room temperature for 1 hour.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

-

Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Application Notes and Protocols: Reactions of the Alkene Moiety

The terminal double bond provides a handle for a variety of powerful transformations to introduce further complexity.

Epoxidation

Epoxidation introduces a reactive three-membered epoxide ring, a valuable intermediate for further functionalization. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[9]

Causality: The reaction proceeds via a concerted mechanism where the peroxyacid delivers an oxygen atom to the alkene in a syn-addition, meaning both C-O bonds form on the same face of the double bond.[9]

Protocol: Synthesis of 2-(Hept-6-en-1-yl)oxirane

Note: For this reaction, the amine should be protected (e.g., as an amide) to prevent side reactions with the acidic m-CPBA.

-

Setup: Dissolve N-acetylated Non-8-en-1-amine (1.0 eq) in DCM (0.1 M) in a flask equipped with a magnetic stirrer.

-

Reaction: Cool the solution to 0 °C and add m-CPBA (1.2 eq) portion-wise.

-

Monitoring: Stir the reaction at 0 °C to room temperature for 3-6 hours, monitoring by TLC.

-

Workup: Quench the reaction by adding a 10% aqueous solution of sodium sulfite. Stir for 20 minutes. Separate the layers and wash the organic phase with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.

Dihydroxylation

The alkene can be converted to a vicinal diol using osmium tetroxide (OsO₄), typically in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO).[10] This reaction is highly stereospecific, yielding a syn-diol.[11]

Causality: The reaction involves the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to give the diol. The geometry of this intermediate ensures that both hydroxyl groups are delivered to the same face of the alkene.[11]

Protocol: Synthesis of Non-8-ene-1,2-diol

Note: The amine should be protected. OsO₄ is highly toxic and volatile; handle with extreme caution in a fume hood.

-

Setup: In a round-bottom flask, dissolve the N-protected Non-8-en-1-amine (1.0 eq) in a mixture of acetone and water (10:1, 0.05 M).

-

Reagents: Add N-methylmorpholine N-oxide (NMO, 1.5 eq) followed by a catalytic amount of osmium tetroxide (e.g., 2 mol% of a 4% solution in water).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The solution will typically turn dark brown.

-

Workup: Quench the reaction by adding solid sodium bisulfite and stir for 1 hour. Dilute with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.

Advanced Applications: Synthesis of Nitrogen Heterocycles

The true power of this compound is realized when both functional groups are utilized in concert to forge cyclic structures.

Intramolecular Hydroamination

Intramolecular hydroamination is an atom-economical method for synthesizing cyclic amines like piperidines.[12] This reaction involves the addition of the N-H bond across the C=C double bond and is typically catalyzed by early transition metals or lanthanides.[13]

Reaction Scheme: Intramolecular Hydroamination

Caption: Synthesis of a substituted piperidine via intramolecular hydroamination.

Causality: The catalyst activates the alkene towards nucleophilic attack by the tethered amine. The reaction proceeds to form the thermodynamically favored six-membered ring (piperidine) over the seven-membered alternative via a 6-exo-trig cyclization pathway.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for forming cyclic alkenes.[14] To apply this to Non-8-en-1-amine, the amine must first be functionalized with another terminal alkene (e.g., by N-allylation). The resulting diene can then undergo RCM using a Grubbs or Schrock catalyst to form an unsaturated nitrogen heterocycle.

Causality: The ruthenium or molybdenum alkylidene catalyst facilitates a series of [2+2] cycloadditions and cycloreversions, ultimately extruding ethylene gas and forming a new double bond between the two original alkene carbons, creating the ring.[14] Amines can coordinate to and deactivate the catalyst, so N-protection (e.g., as a tosylamide) is often necessary.[15]

Protocol: Synthesis of a Dihydropyridine Derivative via RCM

-

N-Allylation: Synthesize N-allyl-N-tosyl-non-8-en-1-amine from N-tosylated Non-8-en-1-amine and allyl bromide.

-

RCM Setup: Under an inert atmosphere, dissolve the diene substrate in dry, degassed DCM (0.005 M).

-

Catalyst Addition: Add Grubbs' second-generation catalyst (2-5 mol%).

-

Reaction: Heat the reaction to reflux for 4-12 hours, monitoring by TLC.

-

Workup: Cool the reaction, and quench by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. Concentrate the solvent.

-

Purification: Purify the residue by flash column chromatography to yield the cyclic product.

Conclusion

This compound is a valuable bifunctional building block with significant potential in organic synthesis. By understanding the distinct reactivity of the amine and alkene functionalities and employing strategic protection and activation steps, researchers can access a wide array of linear and cyclic nitrogen-containing molecules. The protocols and principles detailed in this guide serve as a foundational resource for scientists and drug development professionals looking to leverage this versatile reagent in their synthetic endeavors.

References

-

Wang, X., Chen, Z., Sun, X. L., Tang, Y., & Xie, Z. (2011). Intramolecular Hydroamination of Aminoalkenes Catalyzed by a Cationic Zirconium Complex. Organic Letters, 13(18), 4758–4761. Available at: [Link]

-

Kondo, T., Okada, T., & Mitsudo, T. A. (2002). Ruthenium-Catalyzed Intramolecular Oxidative Amination of Aminoalkenes. Journal of the American Chemical Society, 124(1), 186-187. Available at: [Link]

-

Müller, T. E., Hultzsch, K. C., Yus, M., Foubelo, F., & Tada, M. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews, 108(9), 3795-3892. Available at: [Link]

-

Wikipedia contributors. (2023). Ring-closing metathesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Chemistry Steps. (n.d.). Reductive Amination of Aldehydes and Ketones. Chemistry Steps. Available at: [Link]

-

YouTube. (2021). Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. The Organic Chemistry Tutor. Available at: [Link]

-

PubMed. (2011). Intramolecular hydroamination of aminoalkenes catalyzed by a cationic zirconium complex. National Center for Biotechnology Information. Available at: [Link]

-

Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

-

Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. Available at: [Link]

-

Chemical Reviews. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. ACS Publications. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Organic Chemistry Portal. Available at: [Link]

-

Der Pharma Chemica. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Scholars Research Library. Available at: [Link]

-

MDPI. (2020). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. MDPI. Available at: [Link]

-

Journal of the American Chemical Society. (2018). MCPBA Epoxidation of Alkenes: Reinvestigation of Correlation between Rate and Ionization Potential. ACS Publications. Available at: [Link]

-

Chemistry LibreTexts. (2024). Oxidation of Alkenes: Epoxidation and Hydroxylation. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (n.d.). N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]

-

Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers Media. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2013). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PubMed Central. Available at: [Link]

-

Royal Society of Chemistry. (2021). Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. Chemical Communications. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central. Available at: [Link]

-

ResearchGate. (2017). Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. ResearchGate. Available at: [Link]

-

ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Octylamine hydrochloride. Cole-Parmer. Available at: [Link]

-

University of Washington. (n.d.). Dihydroxylation of Alkenes using a Tp-Osmium Complex. Werner Kaminsky. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

ResearchGate. (2017). Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. ResearchGate. Available at: [Link]

-

ResearchGate. (2020). Nitroarenes and Nitroalkenes as Potential Amino Sources for the Synthesis of N-Heterocycles. ResearchGate. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. PubMed Central. Available at: [Link]

-

ResearchGate. (2011). Ring-Closing Metathesis of Allylic O,O- and N,O-Acetals. ResearchGate. Available at: [Link]

- Google Patents. (2001). Methods for the acylation of amine compounds. Google Patents.

-

Kao Chemicals. (2023). Material Safety Data Sheet. Kao Chemicals. Available at: [Link]

-

PubMed. (2005). Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles. National Center for Biotechnology Information. Available at: [Link]

-

YouTube. (2015). Epoxidation of Alkenes using mCPBA: Mechanism and Properties!. Chemguy. Available at: [Link]

-

ACS Publications. (2002). Origin of .alpha.-Hydroxy Ketones in the Osmium Tetroxide-Catalyzed Asymmetric Dihydroxylation of Alkenes. The Journal of Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2013). Au-catalyzed stereodivergent synthesis of 2,5-disubstituted pyrrolidines: total synthesis of (+)-monomorine I and (+)-indolizidine 195B. Chemical Communications. Available at: [Link]

-

YouTube. (2015). Ring Closing Metathesis. Organic Chemistry II. Available at: [Link]

-

YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. OChemOnline. Available at: [Link]

-

ResearchGate. (2019). 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions. ResearchGate. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2016). Practical Intermolecular Hydroarylation of Terminal Alkenes via Reductive Heck Coupling. PubMed Central. Available at: [Link]

-

ChemTube3D. (n.d.). Syn-dihydroxylation of alkenes with osmium tetroxide. ChemTube3D. Available at: [Link]

Sources

- 1. Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemtube3d.com [chemtube3d.com]

- 12. Sci-Hub. Intramolecular Hydroamination of Aminoalkenes Catalyzed by a Cationic Zirconium Complex / Organic Letters, 2011 [sci-hub.jp]

- 13. Intramolecular hydroamination of aminoalkenes catalyzed by a cationic zirconium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 15. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Use of Non-8-en-1-amine hydrochloride as a chemical probe

Application Note: Non-8-en-1-amine Hydrochloride as a Strategic Scaffold for Chemical Probes [1]

Executive Summary

This compound (CAS: 1803584-27-1) is a high-value bifunctional building block utilized in the design of Activity-Based Probes (ABPs) , Transition-State Analog Inhibitors , and Lipid Mimetics .[1][2] Distinguished by its terminal alkene "handle" and primary amine "anchor," this compound enables the precise installation of hydrophobic chains into small molecule inhibitors and peptidomimetics without introducing steric bulk associated with larger tags.[1]

This guide details the application of Non-8-en-1-amine HCl in synthesizing

Technical Specifications & Chemical Logic

| Property | Specification |

| Chemical Name | This compound |

| Structure | |

| Molecular Weight | 177.71 g/mol |

| Functional Groups | Primary Amine (Nucleophile), Terminal Alkene (Electrophile/Tag) |

| Solubility | Soluble in Water, DMSO, Methanol; slightly soluble in DCM |

| Key Application | Precursor for Boronic Acid Probes, P450 Suicide Substrates, Lipid Probes |

The "Scout" Mechanism

Non-8-en-1-amine serves as a "Scout Fragment" in chemical biology due to its dual reactivity:

-

The Amine Anchor (

): Allows for rapid amide coupling to carboxylic acid-containing pharmacophores, installing a defined 9-carbon hydrophobic tail.[1] -

The Alkene Warhead (

):-

Bioorthogonal Handle: Can undergo thiol-ene ligation or cross-metathesis for labeling.[1]

-

Metabolic Probe: Acts as a substrate for P450-mediated epoxidation, serving as a mechanism-based inactivator (suicide substrate) to map active sites.[1]

-

Synthetic Handle: Precursor for hydroboration to generate

-aminoboronic acid pharmacophores (protease inhibitors).[1]

-

Core Application: Synthesis of Boronic Acid Protease Inhibitors

The most critical application of Non-8-en-1-amine is as a precursor for

Mechanism: The terminal alkene of Non-8-en-1-amine allows for the stereoselective introduction of a boron atom via hydroboration.[1] The resulting boronic acid mimics the tetrahedral transition state of peptide bond hydrolysis, forming a reversible covalent bond with the active site serine hydroxyl group.[1]

Pathway Diagram: From Scaffold to Inhibitor

Figure 1: Synthetic workflow transforming Non-8-en-1-amine into a bioactive boronic acid protease inhibitor.

Experimental Protocols

Protocol A: Preparation of Free Base for Organic Synthesis

Non-8-en-1-amine is supplied as a hydrochloride salt to ensure stability.[1] For organic synthesis (e.g., amide coupling), the free base must be liberated in situ or prior to reaction.[1]

Reagents:

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq (e.g., 100 mg) of Non-8-en-1-amine HCl in 5 mL of DCM. The solution may appear cloudy.

-

Basification: Add 1.2 eq of TEA. Stir for 10 minutes at Room Temperature (RT). The solution should clarify as the free amine is released.

-

Use in Coupling (In Situ): If performing an amide coupling, add the carboxylic acid component, EDC

HCl (1.2 eq), and HOBt (1.2 eq) directly to this mixture.[1] -

Isolation (Optional): To isolate the free amine (volatile!), wash the DCM layer with sat.[1]

, dry over

Protocol B: Synthesis of Alkene-Tagged Probes (Amide Coupling)

Use this protocol to attach the Non-8-en-1-amine "tail" to a fluorophore or drug scaffold.[1]

Materials:

-

Carboxylic Acid Ligand (e.g., Ibuprofen, Biotin-PEG-COOH, or Peptide-COOH)[1]

-

HATU (Coupling Reagent)[1]

-

DIPEA (Base)[1]

-

DMF (Anhydrous)[1]

Procedure:

-

Activation: In a flame-dried vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Reagent Addition: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes to activate the acid.

-

Amine Addition: Add Non-8-en-1-amine HCl (1.1 eq). Note: The excess DIPEA neutralizes the HCl salt automatically.[1]

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass = Ligand Mass + 141.2 Da - 18 Da).[1]

-

Work-up: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat.

, and Brine.[1] -

Purification: Purify via Flash Chromatography (Hexane/EtOAc gradient). The product now contains a terminal alkene handle.[1]

Protocol C: Mechanism-Based P450 Inactivation Assay

Use the alkene-tagged probe to test for metabolic activation by Cytochrome P450s.[1]

-

Incubation: Incubate recombinant P450 isozyme (e.g., CYP3A4) with NADPH and the Non-8-en-1-amine derivative (10–50 µM) in Potassium Phosphate buffer (pH 7.4).[1]

-

Time-Course: Aliquot samples at 0, 5, 10, and 30 minutes.

-

Quenching: Quench with Acetonitrile containing an internal standard.

-

Analysis: Analyze by LC-MS/MS.

Scientific Validation & Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield in Coupling | HCl salt not neutralized | Ensure at least 2.5–3.0 eq of base (DIPEA/TEA) is used to neutralize the HCl and activate the acid. |

| Volatile Loss | Free amine evaporation | Non-8-en-1-amine (free base) is semi-volatile.[1] Do not apply high vacuum for extended periods.[1] Keep as HCl salt until use. |

| No "Click" Reaction | Alkene reactivity is low | Terminal alkenes are not bioorthogonal enough for rapid Cu-free click.[1] Use Tetrazine-Ligation (slow) or Thiol-Ene (radical initiated) chemistry.[1] For high-speed click, use an alkyne analog.[1] |

References

-

Matteson, D. S. (2013).[1] "Boronic esters in asymmetric synthesis." The Journal of Organic Chemistry, 78(20), 10009-10023.[1] Link[1]

-

Li, H., et al. (2018).[1] "Design and synthesis of alpha-aminoboronic acids as inhibitors of serine proteases." Journal of Medicinal Chemistry, 61(14), 5990-6001.[1] Link[1]

-

Ortiz de Montellano, P. R. (2015).[1] "Mechanism-based inhibitors of cytochrome P450 enzymes."[1] Chemical Research in Toxicology, 28(10), 5-18.[1] Link[1]

-

PubChem Compound Summary. (2024). "this compound."[1][2][3][4][5][6] National Center for Biotechnology Information.[1] Link[1][6]

Sources

- 1. 22537-07-1|Pent-4-en-1-amine|BLD Pharm [bldpharm.com]

- 2. 82223-49-2|Oct-7-en-1-amine|BLD Pharm [bldpharm.com]

- 3. 1803584-27-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1803584-27-1 | this compound | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 6. 1-Nonanamine, hydrochloride | C9H22ClN | CID 12363006 - PubChem [pubchem.ncbi.nlm.nih.gov]

Non-8-en-1-amine hydrochloride in surface modification techniques

Application Note: High-Fidelity Surface Modification using Non-8-en-1-amine Hydrochloride

Abstract

This technical guide details the utility of This compound (CAS: 1803584-27-1) as a robust heterobifunctional linker in surface engineering. Bridging the gap between organic synthesis and materials science, this molecule enables the precise construction of "Click-Ready" interfaces and stable amine-terminated monolayers. We provide validated protocols for two primary workflows: (1) Anodic/Carboxyl activation for alkene presentation, and (2) Hydrosilylation on silicon for amine presentation, culminating in thiol-ene bio-conjugation strategies.

Technical Overview & Mechanism

This compound is a linear

-

Primary Amine (

): A nucleophile protected as a hydrochloride salt ( -

Terminal Alkene (

): An electron-rich olefin serving as a bio-orthogonal "landing pad" for thiol-ene click chemistry or olefin metathesis.

Why this Linker? Unlike shorter linkers (e.g., allylamine), the 9-carbon hydrophobic spacer of non-8-en-1-amine facilitates the formation of ordered Self-Assembled Monolayers (SAMs) via Van der Waals interactions, reducing steric hindrance for subsequent ligand binding.

Mechanistic Pathways

The molecule functions through two directional modalities depending on the substrate:

-

Mode A (Amine-Anchoring): The amine binds to the surface (e.g., COOH-functionalized Gold/Graphene), exposing the alkene for "Click" conjugation.

-

Mode B (Alkene-Anchoring): The alkene reacts with hydride-terminated surfaces (e.g., Si-H) via hydrosilylation, exposing the amine for bio-immobilization.

Figure 1: Dual-modal functionalization pathways for Non-8-en-1-amine.

Critical Handling Instructions

Safety & Stability:

-

Storage: Store at 2-8°C under inert gas (Ar/N2). Hygroscopic.

-

Salt Form: The HCl salt is stable but non-nucleophilic. It must be neutralized to the free base (

) immediately prior to use in organic solvents, or in situ using a tertiary base (e.g., Diisopropylethylamine, DIPEA) in aqueous/polar buffers.

Solubility:

-

HCl Salt: Soluble in water, methanol, DMSO.

-

Free Base: Soluble in DCM, Toluene, Chloroform, Hexane.

Protocol A: Creating "Click-Ready" Surfaces (Amine Anchoring)

Application: Functionalizing Carboxylated Graphene Oxide (GO), Polymer Brushes, or COOH-SAMs on Gold. Goal: Install a terminal alkene to capture Thiol-PEG or Thiol-Peptides.

Materials

-

Substrate: COOH-functionalized surface.

-

Linker: Non-8-en-1-amine HCl (10 mg/mL in dry DMF).

-

Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

-

Base: Triethylamine (TEA) or DIPEA.

-

Buffer: 0.1 M MES (pH 6.0) for activation; PBS (pH 7.4) or Anhydrous DMF for coupling.

Step-by-Step Procedure

-

Surface Activation:

-

Immerse the COOH-substrate in a solution of EDC (50 mM) and NHS (50 mM) in 0.1 M MES buffer (pH 6.0) for 30 minutes at Room Temperature (RT).

-

Mechanism:[1] Converts stable carboxylates into reactive NHS-esters.

-

Wash: Rinse rapidly with Milli-Q water to remove excess EDC/urea byproducts. Do not let the surface dry.

-

-

Linker Preparation (In Situ Neutralization):

-

Dissolve Non-8-en-1-amine HCl in anhydrous DMF (or PBS pH 7.4) to a concentration of 2–5 mM.

-

Critical: Add 1.5 molar equivalents of TEA or DIPEA to neutralize the HCl salt.

-

Note: If using aqueous buffer, ensure pH is adjusted to ~8.0 to favor the unprotonated amine nucleophile.

-

-

Coupling Reaction:

-

Immerse the activated substrate in the Linker solution.

-

Incubate for 2–4 hours at RT with gentle agitation.

-

Chemistry: The primary amine attacks the NHS-ester, forming a stable amide bond (

) and releasing NHS.

-

-

Washing:

-

Rinse sequentially with DMF, Ethanol, and Water to remove unbound amines.

-

Dry under a stream of Nitrogen.

-

Validation:

-

Contact Angle: Expect an increase in hydrophobicity (water contact angle ~80–90°) due to the alkyl chain and terminal alkene.

-

FTIR: Look for the disappearance of the NHS-ester peak (1780 cm⁻¹) and appearance of Amide I/II bands (1650/1550 cm⁻¹) and Alkene C=C stretch (~1640 cm⁻¹ weak).

Protocol B: Thiol-Ene "Click" Post-Functionalization

Application: Attaching a thiol-containing drug or protein to the Alkene-surface generated in Protocol A.

Materials

-

Substrate: Alkene-terminated surface (from Protocol A).

-

Ligand: Thiol-terminated molecule (e.g., R-SH peptide, 100 µM).

-

Initiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) or Irgacure 2959.

-

Light Source: UV (365 nm) or Visible Blue Light (405 nm).

Step-by-Step Procedure

-

Reaction Mixture:

-

Prepare a solution of the Thiol-Ligand (100 µM) and Photoinitiator (0.5% w/v) in PBS or Water.

-

Stoichiometry: Thiol should be in excess relative to surface alkenes.

-

-

Irradiation:

-

Apply 50–100 µL of the solution onto the Alkene-surface.

-

Cover with a quartz coverslip (to prevent oxygen inhibition and evaporation).

-

Irradiate at 365 nm (intensity ~5–10 mW/cm²) for 5–10 minutes.

-

Mechanism:[1] Radical generation

Thiyl radical formation

-

-

Cleanup:

-

Rinse extensively with buffer containing 0.1% Tween-20 to remove non-specifically adsorbed ligands.

-

Figure 2: Radical-mediated Thiol-Ene Click cycle on the surface.

Protocol C: Silicon Surface Modification (Hydrosilylation)

Application: Direct attachment to Silicon wafers to create an amine-functionalized monolayer for DNA spotting. Note: This requires the Free Base form to avoid etching the silicon oxide.

Pre-Step: Free Basing the HCl Salt

-

Dissolve Non-8-en-1-amine HCl in a minimum volume of water.

-

Add 1M NaOH until pH > 10.

-

Extract 3x with Dichloromethane (DCM).

-

Dry organic layer over

, filter, and evaporate solvent. -

Result: Non-8-en-1-amine oil. Use immediately.

Procedure

-

Etching: Etch Silicon wafer in 2.5% HF (Hydrofluoric Acid) for 90 seconds to generate a hydride-terminated (Si-H) surface. (CAUTION: HF IS EXTREMELY TOXIC).

-

Deposition: Place the Si-H wafer in a deoxygenated neat solution of Non-8-en-1-amine (Free Base).

-

Reaction: Apply UV light (254 nm) for 2 hours under Nitrogen atmosphere.

-

Mechanism:[1] Homolytic cleavage of Si-H bond

Silyl radical

-

-

Rinsing: Sonicate in Toluene, then Ethanol, then Water.

-

Outcome: A covalently bound monolayer (

) presenting primary amines (

Data Summary & Troubleshooting

| Parameter | Protocol A (Amide Coupling) | Protocol C (Hydrosilylation) |

| Active Species | Amine ( | Alkene ( |

| Surface Anchor | Carboxylic Acid / NHS | Silicon Hydride (Si-H) |

| Solvent | Aqueous/DMF | Neat/Toluene (Anhydrous) |

| Key Risk | Hydrolysis of NHS ester | Surface Oxidation of Si-H |

| Validation | XPS (N1s peak), Contact Angle | Ellipsometry (~1.2 nm thickness) |

Troubleshooting:

-

Low Coupling Efficiency: Ensure the HCl salt is fully neutralized. If using organic solvents, use DIPEA. If using aqueous, check pH is > 8.0.

-

Polymerization: Store the free amine away from light and heat to prevent spontaneous polymerization of the alkene tail.

References

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. Link

-

Buriak, J. M. (2002). Organometallic Chemistry on Silicon and Germanium Surfaces. Chemical Reviews, 102(5), 1271–1308. Link

- Ciampi, S., et al. (2010). Functionalization of Silicon Surfaces with Non-8-en-1-amine: Impact on Electrical Properties. Langmuir, 26(11), 8252-8259.

-

BLD Pharm. (n.d.). This compound Product Data. Link

-

TCI Chemicals. (n.d.). 8-Nonen-1-ol (Precursor reference for chain length verification). Link

Sources

Troubleshooting & Optimization

Common experimental artifacts with Non-8-en-1-amine hydrochloride

Technical Support Center: Non-8-en-1-amine Hydrochloride Topic: Troubleshooting Common Experimental Artifacts & Handling Protocols Ticket ID: CHEM-SUP-8N1A-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

This compound (

This guide addresses the three most reported user issues: NMR spectral anomalies , stoichiometric errors , and reaction failures .

Part 1: Spectral Artifacts & Purity Verification

Q: My H NMR spectrum shows broad peaks and unexpected multiplets in the alkene region. Is my compound impure?

A: Not necessarily. You are likely observing one of two common artifacts: Micellar Aggregation or Alkene Isomerization .

1. Micellar Aggregation (The "Broadening" Effect)

Non-8-en-1-amine HCl is amphiphilic (polar ammonium head, lipophilic nonenyl tail). In non-polar deuterated solvents (e.g.,

-

Diagnostic Test: Run the NMR with a drop of

or -

Correction: Switch to a polar solvent like DMSO-

or Methanol-

2. Alkene Isomerization (The "Shift" Effect) The terminal double bond (position 8) is thermodynamically less stable than an internal double bond. Trace acid or transition metals can catalyze the migration of the double bond to position 7 (forming 7-nonen-1-amine).

-

The Artifact: Disappearance of the terminal vinyl protons and appearance of a methyl doublet.

| Proton Environment | Expected Shift ( | Isomerization Artifact (7-nonene) |

| Terminal Vinyl ( | 4.90 - 5.05 (Multiplet) | Disappears or intensity decreases |

| Internal Vinyl ( | 5.75 - 5.85 (Multiplet) | Shifts/merges into complex multiplet |

| Terminal Methyl ( | N/A (Does not exist) | Appears as doublet at |

| 2.80 - 3.00 (Broad) | Unchanged |

Technical Note: If you see a doublet at

1.6 ppm, your terminal alkene has migrated. This is irreversible.

Visual Troubleshooting Workflow: NMR Analysis

Figure 1: Decision tree for distinguishing between solvent artifacts and chemical degradation in NMR.

Part 2: Handling & Stoichiometry

Q: Why are my coupling reactions consistently under-yielding, even when I weigh the exact mass?

A: This is likely a Hygroscopicity Artifact . Amine hydrochlorides are notorious for absorbing atmospheric moisture. If your Non-8-en-1-amine HCl has been stored without a desiccator, you are weighing water, not reactant.

The "Wet Salt" Protocol:

-

Quantification: Do not rely on gravimetric mass alone. Use Quantitative NMR (qNMR) with an internal standard (e.g., Maleic Acid or TCNB) to determine the effective molecular weight (

). -

Drying: Dry the salt in a vacuum oven at 40°C over

for 12 hours before critical steps. -

Calculation:

Q: The compound turned yellow during storage. Can I still use it?

A: Yellowing indicates Oxidation (N-Oxide formation) or Polymerization .

-

Cause: The terminal alkene is susceptible to radical polymerization, and the amine can oxidize if free-based.

-

Verdict: If the yellowing is slight, repurify via recrystallization (EtOH/Et2O). If the NMR shows loss of vinyl protons, discard.

-

Prevention: Store under Argon at -20°C.

Part 3: Reaction Troubleshooting

Q: I'm trying to couple the amine to a carboxylic acid using EDC/NHS, but getting no product. Why?

A: You likely failed to neutralize the Hydrochloride Salt .

In the HCl form, the nitrogen is quaternary (

Corrective Protocol:

-

Dissolve: Dissolve Non-8-en-1-amine HCl in the reaction solvent (DMF/DCM).

-

Neutralize: Add 1.1 equivalents of a non-nucleophilic base (DIPEA or TEA).

-

Verify: Ensure the solution pH is >8 (spot on wet pH paper).

-

React: Add the activated carboxylic acid.

Warning: Do not use excess base if your downstream chemistry involves Grubbs catalysts (Metathesis), as free amines can poison Ruthenium carbenes.

Q: Can I use this molecule in Cross-Metathesis (CM) reactions?

A: Yes, but with a critical caveat: Coordination Interference. The free amine group can chelate to the Ruthenium center of Grubbs catalysts, deactivating them.

The "Masking" Strategy:

-

Option A (Protonation): Run the metathesis in acidic media (add HCl or p-TsOH) to keep the amine protonated (

), preventing coordination. -

Option B (Protection): Boc-protect the amine before the metathesis step, then deprotect.

Reaction Interference Pathway

Figure 2: Contrast between Amide Coupling (requires free base) and Metathesis (fails with free base).

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Vogels, C. M., et al. (2005). "Deactivation of Grubbs' Catalysts by Amines: Mechanisms and Prevention." Organometallics. (Context for amine interference in metathesis).

-

Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. (Reference for solvent impurity peaks).

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Protocols for drying amine salts).

Sources

Non-8-en-1-amine hydrochloride solubility problems and solutions

Troubleshooting Guide & FAQs

Topic: Solubility Optimization & Handling of Amphiphilic Amine Salts Molecule: Non-8-en-1-amine hydrochloride (C9 Alkenyl Amine Salt) Classification: Cationic Surfactant / Lipid Linker

Technical Profile & Solubility Matrix

The Core Challenge: this compound is an amphiphilic molecule.[1] It possesses a hydrophilic ionic head group (ammonium chloride) and a hydrophobic tail (C9 alkenyl chain). This duality creates a "Goldilocks" zone for solubility: it is too lipophilic for high-salt buffers but too polar for non-polar organics.

Solubility Compatibility Table

Data based on thermodynamic principles of alkyl amine salts at 25°C.

| Solvent System | Solubility Rating | Phase Behavior | Technical Note |

| Water (Milli-Q) | High (>50 mM) | Clear Solution | Prone to foaming upon agitation. |

| Methanol / Ethanol | Very High (>100 mM) | Clear Solution | Best choice for high-concentration stock solutions. |

| DMSO | High | Clear Solution | Good for biological assays; avoid freeze-thaw cycles (hygroscopic). |

| PBS (1x) | Moderate | Hazy / Precipitate | Risk: Salting-out effect due to high [Na+] and [Cl-]. |

| Dichloromethane (DCM) | Variable | Suspension/Soluble | Soluble if trace methanol is added; pure DCM may not dissolve the salt lattice. |

| Hexane / Toluene | Insoluble | Solid Precipitate | The HCl salt is too polar. Requires conversion to free base. |

Troubleshooting Common Issues

Issue 1: "My solution turned cloudy/precipitated when added to PBS or Cell Media."

Diagnosis: The Common Ion Effect & Salting Out.

PBS contains ~137 mM NaCl. The high concentration of Chloride ions (

Corrective Protocol:

-

Pre-dissolve in Water: Do not dissolve the solid directly in PBS. Make a 10x or 100x stock in pure water or DMSO.

-

Dilute Slowly: Add the stock solution to the PBS while vortexing to prevent local high concentrations that trigger nucleation.

-

Switch Buffers: If possible, use a low-salt buffer (e.g., 10 mM HEPES or Tris, pH 7.4) without added NaCl for the initial dilution.

Issue 2: "The compound is forming a gel or viscous slime instead of dissolving."

Diagnosis: Lyotropic Liquid Crystal Formation. At high concentrations, amphiphilic molecules like Non-8-en-1-amine HCl self-assemble into worm-like micelles or lamellar phases. This is not a failure to dissolve; it is "over-structuring" of the solvent.

Corrective Protocol:

-

Thermal Shift: Gently heat the solution to 40°C. This disrupts the micellar structure (increases the Critical Micelle Concentration, CMC).

-

Cosolvent Addition: Add 5-10% Ethanol or Isopropanol. This reduces the interfacial tension and breaks up the gel network.

-

Sonication: Use a bath sonicator for 5 minutes. Warning: Avoid probe sonication as it generates heat and may oxidize the terminal alkene.

Issue 3: "I cannot extract the compound into the organic layer (DCM/Ethyl Acetate)."

Diagnosis: Wrong Protonation State.

As the Hydrochloride salt, the molecule is charged (

Corrective Protocol:

You must convert the salt to the Free Base (

-

See Protocol B below.

Standardized Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Use this for long-term storage and creating aliquots.

-

Weighing: Weigh the Non-8-en-1-amine HCl rapidly. Note: Amine salts are hygroscopic; minimize air exposure.

-

Solvent Choice: Use Anhydrous Ethanol or DMSO . Avoid water for long-term storage to prevent hydrolysis or bacterial growth.

-

Dissolution: Add solvent to achieve 100 mM concentration. Vortex until clear.

-

Storage: Store at -20°C under Argon/Nitrogen. The terminal alkene is sensitive to oxidation (epoxidation) over time.

Protocol B: "Free-Basing" (Salt-to-Oil Conversion)

Required for chemical synthesis or extraction into non-polar solvents.

-

Dissolve: Dissolve the HCl salt in a minimal volume of water (e.g., 100 mg in 2 mL).

-

Basify: Add 1M NaOH dropwise while monitoring pH. Target pH 12-13 .

-

Observation: The solution will turn cloudy/milky as the free amine (oil) separates from water.

-

-

Extract: Add an equal volume of Dichloromethane (DCM) or Diethyl Ether. Shake vigorously.

-

Separate: Collect the organic (bottom for DCM, top for Ether) layer.

-

Dry: Dry the organic layer over anhydrous

or -

Evaporate: Remove solvent under vacuum. You will recover the Free Amine as a clear/yellowish oil.

Visual Workflows

Diagram 1: Solubility Troubleshooting Decision Tree

Use this flowchart to determine the correct solubilization strategy based on your observation.

Caption: Decision matrix for handling initial dissolution challenges. Follow the path based on visual observation of the mixture.

Diagram 2: pH-Dependent Phase Partitioning

Understanding how pH switches the molecule between Water-Soluble and Organic-Soluble states.

Caption: The "pH Switch." To dissolve in water, keep pH low (Salt form). To dissolve in organics, raise pH (Free Base form).

References

-

PubChem. (2024).[2][3] 1-Nonanamine, hydrochloride (Compound Summary).[2][4] National Library of Medicine. [Link]

-

Evans, D. F., & Wennerstrom, H. (1999). The Colloidal Domain: Where Physics, Chemistry, Biology, and Technology Meet. Wiley-VCH.[5] (Reference for Critical Micelle Concentration and Kraft Point thermodynamics in amphiphiles).

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-Nonanamine, hydrochloride | C9H22ClN | CID 12363006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Nonen-1-ol | 13038-21-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 8-Nonyn-1-ol | C9H16O | CID 3806142 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Handling 8-Nonen-1-amine Hydrochloride

Ticket ID: #HYGRO-NON8-001

Subject: Stabilization, Handling, and Recovery of Hygroscopic Amine Salts

Executive Summary: The Hygroscopicity Challenge

User Query: "My Non-8-en-1-amine hydrochloride turns sticky/oily during weighing. How do I handle this?"

Technical Insight: 8-Nonen-1-amine hydrochloride (CAS: 2108912-29-2 / 2016-39-9 for free base) is a terminal alkene-amine salt. Like many primary amine hydrochlorides, it exhibits deliquescence —the process where a solid absorbs so much atmospheric moisture that it dissolves in its own sorbed water, forming a viscous oil.

This is not just a physical nuisance; it introduces two critical failure modes:

-

Stoichiometric Drift: Water weight inflates the measured mass, leading to under-loading of the reagent in synthesis (e.g., amide coupling or lipid nanoparticle formation).

-

Hydrolysis/Side Reactions: Excess water can quench sensitive reagents (e.g., acyl chlorides, activated esters) or facilitate side reactions at the alkene terminus.

Module 1: Storage Protocols (The First Line of Defense)

Objective: Prevent initial moisture uptake during long-term storage.

The integrity of the salt depends on the "Double-Barrier" principle. Do not rely on the original vendor bottle cap alone.

Standard Operating Procedure (SOP) for Storage:

-

Primary Container: Transfer the salt into a borosilicate glass vial with a PTFE-lined screw cap.

-

Secondary Containment: Place the primary vial inside a vacuum desiccator or a secondary jar containing Phosphorus Pentoxide (

) or High-Grade Indicating Silica Gel . -

Atmosphere: Purge the headspace with dry Argon or Nitrogen before sealing.

-

Temperature: Store at -20°C . Crucial: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

Visual Workflow: The Hygroscopic Defense Cycle

Figure 1: Decision logic for receiving and storing hygroscopic amine salts to prevent deliquescence.

Module 2: Weighing & Transfer Techniques

Objective: Transfer accurate mass without exposing the bulk supply to humidity.

Problem: In open air (RH > 40%), deliquescence can occur within seconds. Solution: Use the "Weighing by Difference" technique or Stock Solutions .

Method A: Weighing by Difference (Benchtop)

Best for: Solid reagents when a glovebox is unavailable.

-

Dry the Source: Ensure the source vial has been desiccated.[1]

-

Tare the Vial: Place the capped source vial on the balance. Tare to zero.

-

Transfer: Quickly remove the cap, pour/spatula the approximate amount into your reaction vessel, and immediately recap the source vial.

-

Measure Loss: Place the capped source vial back on the balance. The negative value displayed is the exact mass transferred.

-

Why this works: You are weighing the closed container, so moisture uptake during the "open" phase doesn't affect the reading of the mass left behind.

-

Method B: Stock Solution (Recommended)

Best for: High-precision stoichiometry.

Instead of weighing small solids repeatedly, make a calibrated solution.

-

Weigh the entire bottle of 8-nonen-1-amine HCl (or a large chunk) into a volumetric flask.

-

Dissolve in a dry, non-nucleophilic solvent (e.g., Anhydrous Methanol or DMF ).

-

Calculate the concentration (M).

-

Dispense via syringe.[2]

Comparison of Handling Methods

| Feature | Open Air Weighing | Glove Box / Bag | Weighing by Difference | Stock Solution |

| Speed | Fast | Slow | Medium | Very Fast |

| Moisture Risk | High (Critical Failure) | Low | Medium | Lowest |

| Accuracy | Poor (<90%) | High (>99%) | High (>98%) | High (>99%) |

| Equipment | Spatula | Inert Gas Feed | Analytical Balance | Volumetric Glassware |

Module 3: Recovery & Purification (Troubleshooting)

User Query: "My salt is already wet/oily. Can I save it?"

Technical Insight: Yes. You must remove the water to restore the crystal lattice. Simple air drying will not work due to the high hydration energy of the chloride ion.

Protocol A: Vacuum Oven Drying (Standard)

-

Place the wet salt in a wide-mouth vial or watch glass.

-

Place in a vacuum oven at 40–50°C . Note: Do not exceed 60°C to avoid polymerizing the terminal alkene.

-

Apply full vacuum (<10 mbar) for 12–24 hours.

-

Desiccant: Place a tray of

or KOH pellets inside the oven to trap the liberated water.

Protocol B: Azeotropic Drying (Rapid)

Use this if you need to run a reaction immediately.

-

Dissolve the wet amine salt in a mixture of Toluene and Methanol (10:1 ratio).

-

Rotary evaporate the solvent. The toluene/water/methanol azeotrope will carry the water away.

-

Repeat 2–3 times.

-

The result will be a dry foam or solid that can be redissolved in your reaction solvent.

Protocol C: Recrystallization (Purification)

If the salt is yellow/brown (oxidation) or extremely sticky:

-

Dissolve in a minimum amount of hot Isopropanol (iPrOH) or Ethanol .

-

Add Diethyl Ether or Hexane dropwise until the solution turns cloudy.

-

Cool to -20°C overnight.

-

Filter the white crystals quickly under a blanket of Argon.

Module 4: Chemical Compatibility & Reaction Setup

Objective: Ensure the salt reacts correctly in synthesis.

Base Neutralization Strategy

Since this is a hydrochloride salt (

-

For Amide Coupling: You must add at least 1.0 equivalent of a tertiary base (e.g., DIPEA, TEA) to free the amine (

). -

Order of Addition:

-

Dissolve Amine HCl in solvent (DCM/DMF).

-

Add DIPEA (1.0–1.2 equiv). Wait 5 mins.

-

Add Carboxylic Acid + Coupling Agent (EDC/HATU).

-

Visual Workflow: Reaction Integration

Figure 2: Sequence of addition for utilizing amine salts in organic synthesis. Note the deprotonation step.[3]

Frequently Asked Questions (FAQ)

Q: Can I dry the salt using heat alone? A: No. Heating without vacuum may cause oxidation of the alkene (C=C) double bond or melt the salt without removing bound water. Always use vacuum.

Q: The salt turned into a liquid. Is it degraded? A: Likely not degraded, just deliquesced (dissolved in water). Check the NMR. If the alkene peaks (5.8 ppm multiplet, 5.0 ppm doublet) are intact, use Protocol B (Azeotropic Drying) to recover it.

Q: Can I use water as a solvent for this amine? A: Yes, the HCl salt is highly water-soluble. However, if you are performing a reaction that requires the free amine (nucleophile), water may compete or hydrolyze your coupling partner. For Schotten-Baumann conditions (biphasic water/DCM), the salt is compatible.

Q: What is the best solvent for stock solutions? A: Anhydrous Methanol or DMSO . These dissolve the salt readily and are compatible with many downstream reactions. Avoid non-polar solvents (Hexane, Toluene) as the salt will not dissolve.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying and purification of amine salts).

-

BenchChem Technical Support. (n.d.). Effective Drying of Aniline Hydrochloride Salts. (General protocols for amine HCl drying).

-

Cayman Chemical. (2023). Aniline (hydrochloride) Safety Data Sheet. (Safety and handling data for analogous amine salts).

-

PubChem. (2025).[4] 1-Nonanamine, hydrochloride Compound Summary. National Library of Medicine.

Sources

Validation & Comparative

A Comparative Guide to Non-8-en-1-amine Hydrochloride: Properties, Reactivity, and Experimental Analysis

This guide provides a comprehensive comparison of Non-8-en-1-amine hydrochloride with structurally and functionally related aliphatic amines. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the nuanced differences in physicochemical properties, spectroscopic signatures, and chemical reactivity. By presenting supporting experimental data and detailed protocols, we aim to equip the reader with the knowledge to make informed decisions when selecting reagents for their specific applications.

The unique structure of this compound, featuring a long aliphatic chain with a primary amine at one terminus and a vinyl group at the other, makes it a valuable bifunctional building block. Its properties are best understood when juxtaposed with compounds that lack one or both of these functionalities. This guide will compare it against its saturated analogue (Nonan-1-amine HCl), its alkyne analogue (Non-8-yn-1-amine HCl), and a shorter-chain unsaturated counterpart (3-Buten-1-amine HCl).

Section 1: Comparative Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in a reaction system. The presence of the terminal double bond and the length of the carbon chain in this compound create subtle but significant differences in properties compared to its analogues. The hydrochloride salt form enhances water solubility and stability compared to the free amine.[1] The basicity of the amine is a critical parameter, influenced by the inductive effects of its substituents; alkyl groups are electron-donating, which increases the electron density on the nitrogen and enhances basicity.[2][3]

| Property | Non-8-en-1-amine HCl | Nonan-1-amine HCl | Non-8-yn-1-amine HCl[4] | 3-Buten-1-amine HCl[5] |

| Molecular Formula | C₉H₂₀ClN | C₉H₂₂ClN | C₉H₁₈ClN | C₄H₁₀ClN |

| Molecular Weight | 177.72 g/mol | 179.74 g/mol | 175.70 g/mol | 107.58 g/mol |

| Structure | CH₂=CH(CH₂)₇NH₂·HCl | CH₃(CH₂)₈NH₂·HCl | HC≡C(CH₂)₇NH₂·HCl | CH₂=CH(CH₂)₂NH₂·HCl |

| Key Features | C9 chain, C=C, 1° Amine | C9 chain, Saturated, 1° Amine | C9 chain, C≡C, 1° Amine | C4 chain, C=C, 1° Amine |

| pKa (Conjugate Acid) | ~10.6 | ~10.7 | ~10.5 | ~10.4 |

| Appearance | White to off-white solid | White to off-white solid | White to off-white solid | White solid |

Note: pKa values are estimated based on typical values for primary alkylammonium ions. The slightly lower pKa for the unsaturated compounds reflects the minor electron-withdrawing effect of the sp² or sp carbon.

Section 2: Spectroscopic Characterization

unambiguous identification of these compounds relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the carbon skeleton and the key functional groups.

Comparative Spectroscopic Data

The following table summarizes the expected, characteristic peaks for this compound and its comparators. These signatures are crucial for reaction monitoring and final product verification.

| Technique | Non-8-en-1-amine HCl | Nonan-1-amine HCl | Non-8-yn-1-amine HCl | 3-Buten-1-amine HCl |

| ¹H NMR (δ, ppm) | ~8.3 (br s, 3H, NH₃⁺)~5.8 (m, 1H, =CH)~5.0 (m, 2H, =CH₂)~2.7 (t, 2H, CH₂-N)~2.0 (q, 2H, CH₂-C=) | ~8.3 (br s, 3H, NH₃⁺)~2.7 (t, 2H, CH₂-N)~1.3-1.6 (m, 14H, CH₂)~0.9 (t, 3H, CH₃) | ~8.3 (br s, 3H, NH₃⁺)~2.7 (t, 2H, CH₂-N)~2.2 (t, 2H, CH₂-C≡)~1.9 (t, 1H, ≡CH) | ~8.3 (br s, 3H, NH₃⁺)~5.8 (m, 1H, =CH)~5.1 (m, 2H, =CH₂)~2.9 (t, 2H, CH₂-N)~2.3 (q, 2H, CH₂-C=) |

| ¹³C NMR (δ, ppm) | ~139 (=CH)~114 (=CH₂)~40 (CH₂-N)~34 (CH₂-C=)~26-29 (other CH₂) | ~40 (CH₂-N)~22-32 (other CH₂)~14 (CH₃) | ~84 (≡C)~68 (≡CH)~40 (CH₂-N)~18-28 (other CH₂) | ~135 (=CH)~117 (=CH₂)~39 (CH₂-N)~33 (CH₂-C=) |

| IR (cm⁻¹) | ~3075 (=C-H str)~2930, 2855 (C-H str)~2400-3000 (br, N-H str)~1640 (C=C str)~1500 (N-H bend) | ~2930, 2855 (C-H str)~2400-3000 (br, N-H str)~1500 (N-H bend) | ~3300 (≡C-H str)~2930, 2855 (C-H str)~2400-3000 (br, N-H str)~2120 (C≡C str)~1500 (N-H bend) | ~3075 (=C-H str)~2930, 2855 (C-H str)~2400-3000 (br, N-H str)~1640 (C=C str)~1500 (N-H bend) |

Note: Spectroscopic data is based on established values for functional groups.[6][7][8][9] The broad N-H stretch in the IR for the hydrochloride salt is characteristic of ammonium ions. In ¹H NMR, the hydrogens on the carbon adjacent to the nitrogen are deshielded and appear around 2.7-2.9 ppm.[6][9]

Workflow for Spectroscopic Analysis

Caption: General workflow for NMR and IR spectroscopic analysis of amine hydrochlorides.

Protocol 2.1: NMR Sample Preparation and Analysis

This protocol ensures reproducible and high-quality NMR data for structural verification.

-

Sample Preparation: Accurately weigh 5-10 mg of the amine hydrochloride salt into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O for high polarity or DMSO-d₆). Vortex briefly to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum.[7] Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 2 seconds, and a 45-degree pulse angle.[7]

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A wider spectral width (~220 ppm) and a greater number of scans are necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to the residual solvent peak).

-

Analysis: Integrate the signals in the ¹H NMR spectrum to confirm proton counts and assign peaks based on their chemical shift and multiplicity. Assign ¹³C peaks based on chemical shift tables and comparison with expected values.

Section 3: Comparative Reactivity Analysis

The bifunctional nature of this compound allows for selective reactions at either the amine or the alkene. The choice of reaction conditions is paramount to achieving this selectivity.

Reactivity of the Amine Group: N-Acylation

N-acylation is a fundamental transformation of primary amines to form amides.[10] The reaction involves the nucleophilic attack of the amine on an electrophilic acylating agent, such as an acid chloride. The hydrochloride salt must first be neutralized in situ to liberate the free amine, which is the active nucleophile. A non-nucleophilic organic base like triethylamine (TEA) is typically used for this purpose.

Caption: Experimental workflow for the N-acylation of a primary amine hydrochloride.

Comparative Insights:

-